1-Benzylpyrrolidine

Descripción general

Descripción

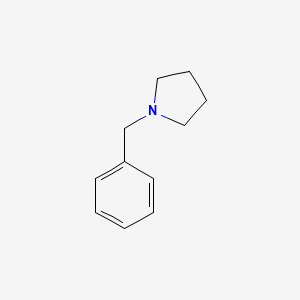

1-Benzylpyrrolidine is an organic compound with the molecular formula C₁₁H₁₅N. It is a derivative of pyrrolidine, where a benzyl group is attached to the nitrogen atom of the pyrrolidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Benzylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Another method involves the reduction of N-benzylpyrrolidin-2-one using a reducing agent such as lithium aluminum hydride. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and the product is isolated by extraction and purification .

Industrial Production Methods

In industrial settings, this compound can be produced using continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems allows for efficient large-scale production while maintaining high purity standards .

Análisis De Reacciones Químicas

Types of Reactions

1-Benzylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: N-benzylpyrrolidin-2-one.

Reduction: N-benzylpyrrolidine-2-amine.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Benzylpyrrolidine and its derivatives have been synthesized and evaluated for their pharmacological properties, particularly in treating neurodegenerative diseases and other medical conditions.

Enzyme Inhibition

- Acetylcholinesterase Inhibition : Studies have shown that this compound derivatives exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This property is particularly beneficial in developing treatments for Alzheimer's disease. For instance, novel N-benzylpyrrolidine hybrids demonstrated significant inhibition against human AChE and butyrylcholinesterase (BuChE) .

Neuroprotection

- Compounds such as 8f and 12f have shown neuroprotective effects in cellular models, improving cognitive function in scopolamine-induced memory impairment tests .

Anticancer Activity

- The pyrrolidine scaffold has been explored for its anticancer properties. Certain derivatives have demonstrated activity against cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules.

Synthesis of Complex Molecules

- The presence of functional groups allows for further modifications, enabling researchers to synthesize various biologically active compounds. For example, it can be used to create derivatives with enhanced pharmacological activities or to explore new therapeutic avenues .

Case Study 1: Antimalarial Efficacy

Research demonstrated that certain this compound derivatives exhibited promising antimalarial activity. The structural modifications enhanced their efficacy against Plasmodium falciparum, showcasing the compound's potential in developing antimalarial drugs .

Case Study 2: Antimicrobial Properties

The antimicrobial properties of this compound derivatives were investigated against various bacterial strains. Compounds showed significant activity against resistant strains of Acinetobacter baumannii and Escherichia coli, indicating their potential as new antibacterial agents .

Data Tables

Mecanismo De Acción

The mechanism of action of 1-Benzylpyrrolidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The benzyl group enhances its binding affinity to these targets, making it a useful compound in receptor-ligand studies .

Comparación Con Compuestos Similares

Similar Compounds

1-Benzyl-2-pyrrolidinone: Similar in structure but with a carbonyl group at the 2-position.

N-Benzylpyrrolidine-2-amine: Similar but with an amine group at the 2-position.

Pyrrolidine: The parent compound without the benzyl group.

Uniqueness

1-Benzylpyrrolidine is unique due to the presence of the benzyl group, which significantly alters its chemical and biological properties compared to pyrrolidine. This modification enhances its reactivity and binding affinity, making it a valuable compound in various applications .

Actividad Biológica

1-Benzylpyrrolidine is a compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, including case studies, structure-activity relationships (SAR), and in vitro evaluations.

Overview of this compound

This compound is a derivative of pyrrolidine, a five-membered ring compound known for its presence in various natural products and pharmaceuticals. The compound's structural features contribute to its biological properties, making it a subject of interest in medicinal chemistry.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess significant antibacterial properties. For instance, research indicated that certain derivatives exhibited enhanced activity against Acinetobacter baumannii and Aeromonas hydrophila compared to standard antibiotics .

- Caspase Activation and Apoptosis : A notable study investigated the apoptotic potential of 1-benzylpyrrolidin-3-ol analogues. These compounds were found to selectively induce apoptosis in human cancer cell lines, particularly HL-60 cells, by activating caspase-3, a key enzyme in the apoptotic pathway . The structure-activity relationship analysis revealed that specific substitutions on the pyrrolidine ring could enhance apoptotic activity.

- Cholinesterase Inhibition : this compound derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Some compounds demonstrated potent inhibitory effects, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Study on Apoptotic Agents

In a study by Naqvi et al., a library of 1-benzylpyrrolidin-3-ol analogues was synthesized and evaluated for cytotoxicity against various human cancer cell lines. The findings showed that these compounds could selectively target cancer cells while exhibiting milder effects on non-cancerous cells. The lead compounds were effective at inducing apoptosis through caspase activation, highlighting their potential as anticancer agents .

Evaluation of Cholinesterase Inhibitors

Research conducted on benzylpyrrolidine-based compounds revealed their effectiveness as BuChE inhibitors. These compounds exhibited antioxidant properties and metal-chelating abilities, which are beneficial in mitigating oxidative stress associated with Alzheimer's disease . The study emphasized the importance of structural modifications in enhancing the multifunctional properties of these agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural characteristics. Key findings from SAR studies include:

| Modification | Effect on Activity |

|---|---|

| Substitution at C3 | Enhances caspase activation |

| Aromatic ring addition | Improves antimicrobial efficacy |

| Alkyl chain variation | Alters overall cytotoxicity profile |

These modifications can lead to improved selectivity and potency against targeted biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzylpyrrolidine in a laboratory setting?

- Methodological Answer : A common approach involves alkylation of pyrrolidine with benzyl halides. For example, reacting pyrrolidine with benzyl bromide in a polar aprotic solvent (e.g., DMF) under reflux (150°C) for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) is critical. Yield optimization may require stoichiometric adjustments and inert atmosphere conditions .

Q. How should researchers ensure the reproducibility of this compound synthesis procedures?

- Methodological Answer : Detailed documentation of reaction parameters (e.g., temperature, solvent purity, molar ratios) and characterization data (NMR, IR, mass spectrometry) is essential. Adhere to journal guidelines such as the Beilstein Journal of Organic Chemistry, which mandates explicit experimental descriptions, including purification steps and spectral comparison with literature values. Supplementary materials should include raw spectral data and chromatograms .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Toxicity data are limited, so assume acute hazards and avoid inhalation/ingestion. Contaminated clothing must be washed before reuse .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the stereochemistry of this compound derivatives?

- Methodological Answer : Single-crystal X-ray analysis (e.g., using MoKα radiation, λ = 0.71073 Å) determines bond lengths, angles, and conformations. For example, (3S,4S)-1-Benzylpyrrolidine-3,4-diol adopts a twisted envelope conformation stabilized by O–H···N and O–H···O hydrogen bonds. Data refinement with software like SHELXL and validation via R-factor metrics (e.g., R = 0.032) ensure accuracy. Hydrogen atoms are typically located via difference Fourier maps .

Q. What analytical techniques are critical for resolving contradictions in reported spectral data of this compound?

- Methodological Answer : Combine multiple techniques:

- NMR : Compare H and C chemical shifts with published data (e.g., δ ~3.3 ppm for pyrrolidine N–CH protons).

- X-ray Crystallography : Validate molecular geometry and hydrogen-bonding networks.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 175.23 for [M+H]). Discrepancies may arise from impurities or stereoisomers; chiral HPLC or circular dichroism can differentiate enantiomers .

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

- Methodological Answer : Crystal packing is governed by weak non-covalent interactions. For example, in (3S,4S)-1-Benzylpyrrolidine-3,4-diol, O–H···N hydrogen bonds (2.7–2.9 Å) and C–H···π interactions (3.4 Å) stabilize the lattice. Computational tools (e.g., Mercury, CrystalExplorer) can map these interactions and predict solubility or melting points. Synchrotron studies may further refine thermal displacement parameters .

Propiedades

IUPAC Name |

1-benzylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEGCQIIDCZZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184009 | |

| Record name | 1-Benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29897-82-3 | |

| Record name | 1-(Phenylmethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29897-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029897823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.